Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate
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Overview
Description
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate typically involves esterification reactions. One common method is the reaction between 2-(2-ethoxy-2-oxoethyl)benzoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(2-ethoxy-2-oxoethyl)benzoic acid.
Reduction: 2-(2-ethoxy-2-hydroxyethyl)phenylpropanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The ester group can be hydrolyzed by esterases, releasing the active phenylpropanoate moiety, which can then interact with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but contains a sulfur atom.
Ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate: Contains an amino group instead of a phenyl group.
Uniqueness
Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate is unique due to the presence of both the phenyl group and the ester functionality
Properties
CAS No. |
143260-87-1 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-9-12-7-5-6-8-13(12)11-15(17)19-4-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
WQKZDJNPCRAQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1CC(=O)OCC |
Origin of Product |
United States |
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